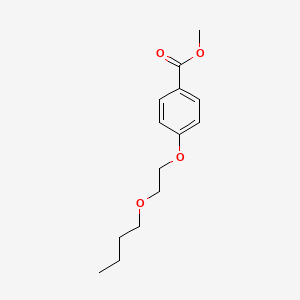![molecular formula C13H18IO2P B14644960 tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide CAS No. 53780-68-0](/img/structure/B14644960.png)
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a tert-butyl group, two furan-2-yl groups, and a phosphanium iodide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide typically involves the reaction of tert-butylphosphine with furan-2-carbaldehyde in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{tert-Butylphosphine} + 2 \text{Furan-2-carbaldehyde} + \text{Iodinating agent} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide involves its interaction with molecular targets through its phosphonium center. The compound can form coordination complexes with metal ions, facilitating various catalytic processes. The furan-2-yl groups enhance its reactivity and stability, making it a versatile compound in different chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl(methyl)phosphonium tetrafluoroborate
- Methyl[bis(2-methyl-2-propanyl)]phosphonium tetrafluoroborate
Uniqueness
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide is unique due to the presence of furan-2-yl groups, which impart distinct electronic and steric properties. These features differentiate it from other phosphonium salts and enhance its utility in specific applications.
Propriétés
Numéro CAS |
53780-68-0 |
|---|---|
Formule moléculaire |
C13H18IO2P |
Poids moléculaire |
364.16 g/mol |
Nom IUPAC |
bis(furan-2-yl)methyl-tert-butylphosphanium;iodide |
InChI |
InChI=1S/C13H17O2P.HI/c1-13(2,3)16-12(10-6-4-8-14-10)11-7-5-9-15-11;/h4-9,12,16H,1-3H3;1H |
Clé InChI |
GDLGTKYTCZLKKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[PH2+]C(C1=CC=CO1)C2=CC=CO2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
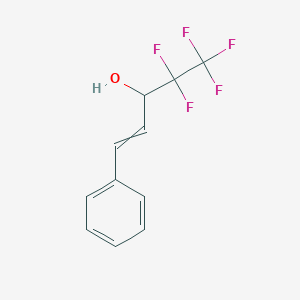
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
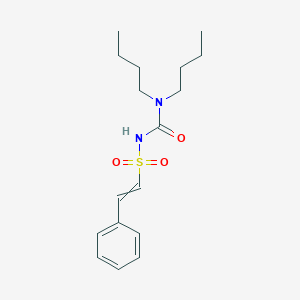
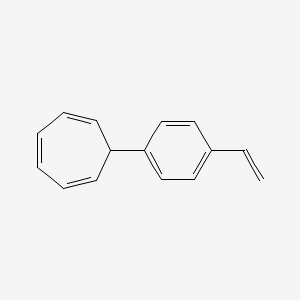
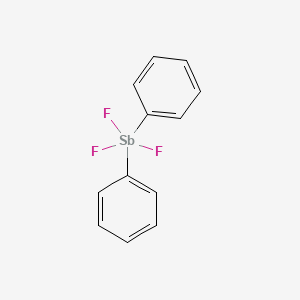
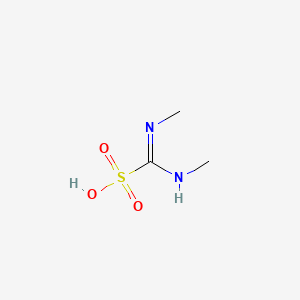
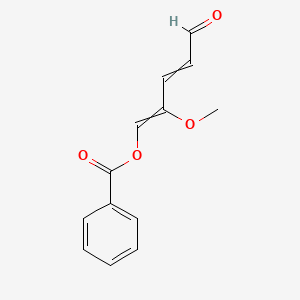
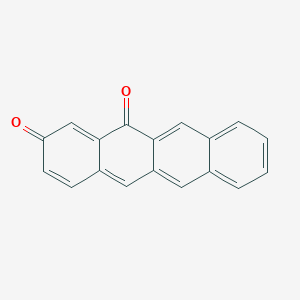
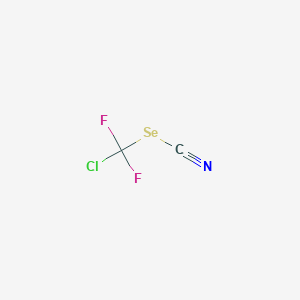
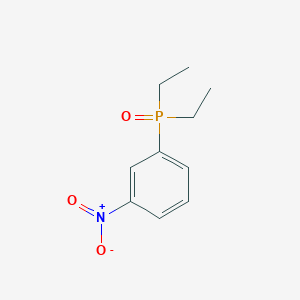
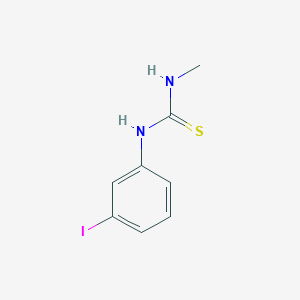
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
